

A Comparative Analysis of PF-05105679 and Oxycodone in Experimental Cold Pain Attenuation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-05105679	
Cat. No.:	B609953	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of **PF-05105679** and oxycodone, focusing on their performance in a controlled experimental pain model. The information presented is based on a key clinical study and is intended to inform research and development in the field of analgesics.

Executive Summary

PF-05105679, a selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), has demonstrated analgesic efficacy comparable to that of the widely used opioid, oxycodone, in a clinical study utilizing the cold pressor test. This test, a standardized method for inducing pain, allowed for a direct comparison of the two compounds' ability to modulate pain perception. While both agents showed significant pain reduction, their mechanisms of action and side effect profiles are distinct, offering different prospects for clinical application.

Data Presentation

The following tables summarize the key findings from the comparative clinical trial (NCT01393652), providing a quantitative overview of the analgesic efficacy and adverse effects of **PF-05105679** and oxycodone.



Table 1: Analgesic Efficacy in the Cold Pressor Test

Treatment Group	Dose	Primary Efficacy Endpoint	Outcome
PF-05105679	900 mg (single oral dose)	Change in pain intensity	Efficacy equivalent to oxycodone (20 mg)[1]
Oxycodone	20 mg (single oral dose)	Change in pain intensity	Established benchmark for analgesia in the study[1]
Placebo	-	Change in pain intensity	-

Note: Specific pain scores (e.g., on a Numeric Rating Scale) were not detailed in the primary publication, with the main outcome reported as equivalent efficacy.

Table 2: Adverse Events Profile

Adverse Event	PF-05105679 (900 mg)	Oxycodone (20 mg)
Hot Sensation	Reported, sometimes leading to discontinuation	Not reported as a primary adverse event
Other common opioid-related side effects	Not reported as primary adverse events	Nausea, dizziness, somnolence (expected)

Experimental Protocols

The primary evidence for this comparison is derived from a randomized, double-blind, placebo-controlled, crossover clinical trial (NCT01393652).

Cold Pressor Test Protocol

The cold pressor test is a standardized and widely used method for inducing experimental pain in a controlled laboratory setting. The specific protocol employed in the comparative study



involved the following key steps:

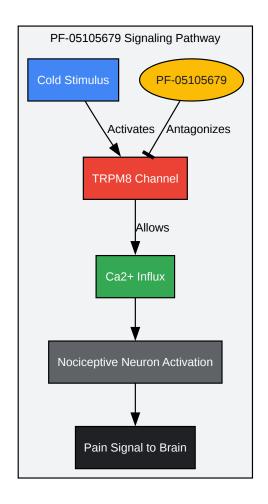
- Baseline Pain Assessment: Participants' baseline pain perception was established prior to drug administration.
- Drug Administration: Participants received a single oral dose of either **PF-05105679** (900 mg), oxycodone (20 mg), or a placebo.
- Pain Induction: At a specified time point post-dosing, participants immersed their non-dominant hand in a circulating cold water bath maintained at a constant temperature (typically 1-4°C).
- Pain Assessment: Pain intensity was continuously monitored or rated at specific intervals during the immersion period using a validated pain scale (e.g., a 0-10 Numeric Rating Scale).
- Data Analysis: The change in pain scores from baseline was calculated and compared between the different treatment groups to determine analgesic efficacy.

Mandatory Visualizations

Signaling Pathways

The distinct mechanisms of action of **PF-05105679** and oxycodone are illustrated in the following diagrams.

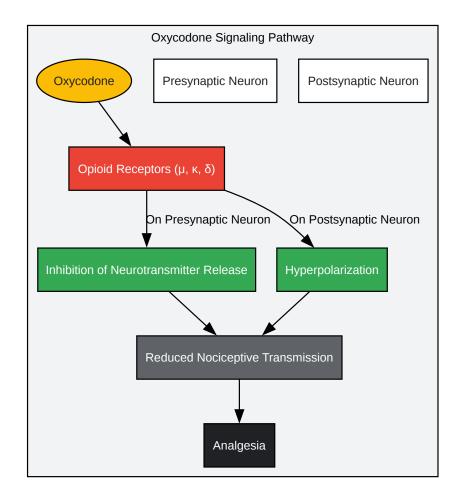




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Caption: PF-05105679 blocks the TRPM8 channel, preventing cold-induced pain signaling.





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Caption: Oxycodone activates opioid receptors, leading to reduced pain signal transmission.

Experimental Workflow

The workflow for the comparative clinical trial is depicted below.



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Caption: Workflow of the randomized controlled trial comparing **PF-05105679** and oxycodone.



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References

- 1. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of PF-05105679 and Oxycodone in Experimental Cold Pain Attenuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609953#efficacy-of-pf-05105679-compared-to-oxycodone-in-pain-relief]

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